N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide
Description
N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a diamide compound characterized by a cyclopropyl group and a methoxy-substituted adamantane moiety. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances metabolic stability and membrane permeability .
Properties
IUPAC Name |
N'-cyclopropyl-N-[(2-methoxy-2-adamantyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-22-17(9-18-15(20)16(21)19-14-2-3-14)12-5-10-4-11(7-12)8-13(17)6-10/h10-14H,2-9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPCVGMTEOXHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the methoxyadamantane moiety: This step involves the functionalization of adamantane, often through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Coupling of the two moieties: The final step involves coupling the cyclopropyl and methoxyadamantane moieties through amide bond formation, typically using reagents like carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyclopropyl or methoxyadamantane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The cyclopropyl group and methoxyadamantane moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s adamantane and cyclopropyl groups distinguish it from simpler amides. For example:
- Alachlor (C₁₄H₂₀ClNO₂): A chloroacetamide herbicide with a methoxymethyl and diethylphenyl group . Unlike the target compound, alachlor lacks a bicyclic adamantane system, relying on a planar aromatic ring for target binding.
- 2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂): Contains a cyano group and methylamino carbonyl substituent, but only one amide group .
Table 1: Structural Comparison
Functional Group Impact
- Adamantane vs.
- Ethanediamide vs. Monoamide: The dual amide groups may increase hydrogen-bonding capacity, improving interactions with biological targets or crystalline matrices .
Physicochemical Properties
- Lipophilicity : The adamantane moiety likely increases logP values compared to alachlor, suggesting improved lipid membrane penetration.
- Solubility: The methoxy group on adamantane may enhance aqueous solubility relative to non-polar analogs like 2-(Ethylisopropylamino)ethanethiol .
Methodological Considerations
Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL . For example, SHELXL’s refinement features (e.g., twinning correction) could resolve challenges posed by the adamantane group’s complexity .
Biological Activity
N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide (CAS No. 1796946-55-8) is a synthetic compound with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclopropyl group and a methoxyadamantane moiety, which contribute to its unique structural properties and biological activity. Recent studies have suggested its potential as an inhibitor for various biological pathways, notably in immune response modulation and cancer treatment.
The molecular formula of this compound is , with a molecular weight of approximately 306.3999 g/mol. The compound's structure allows it to engage with biological targets effectively, which is crucial for its pharmacological activity.
The biological activity of this compound is primarily attributed to its interaction with Janus kinase 3 (JAK3). JAK3 plays a significant role in cytokine signaling pathways that are essential for immune responses. The inhibition of JAK3 can lead to therapeutic effects in autoimmune diseases, inflammatory conditions, and certain cancers by modulating the immune system's activity .
Biological Activity Overview
Recent research has highlighted several aspects of the biological activity of this compound:
- JAK3 Inhibition : Studies indicate that this compound exhibits strong inhibitory effects on JAK3, which can be beneficial for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
- Anticancer Properties : The compound has shown promise in preclinical models for its ability to inhibit tumor growth and metastasis, particularly in cancers characterized by aberrant cytokine signaling .
- Potential as a Biochemical Probe : Its unique structure allows it to function as a biochemical probe for studying JAK3-related pathways, providing insights into immune regulation and potential therapeutic interventions .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
